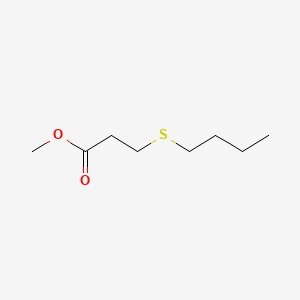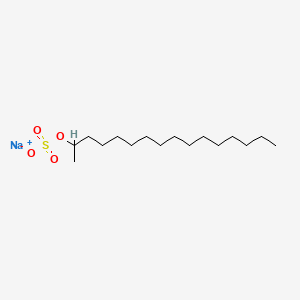
2-Hexadecanol, hydrogen sulfate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexadecanol, hydrogen sulfate, sodium salt is a chemical compound with the molecular formula C16H33NaO4S. It is a sodium salt of hexadecanol hydrogen sulfate and is commonly used in various industrial and scientific applications due to its surfactant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecanol, hydrogen sulfate, sodium salt typically involves the sulfation of hexadecanol (cetyl alcohol) with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous sulfation processes. These processes involve the reaction of hexadecanol with sulfur trioxide in a falling film reactor, followed by neutralization with sodium hydroxide. The product is then purified and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
2-Hexadecanol, hydrogen sulfate, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to hexadecanol.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Hexadecanol.
Substitution: Various substituted hexadecanol derivatives.
Scientific Research Applications
2-Hexadecanol, hydrogen sulfate, sodium salt is widely used in scientific research due to its surfactant properties. It is used in:
Chemistry: As a surfactant in various chemical reactions and processes.
Biology: In cell lysis buffers and protein extraction protocols.
Medicine: As an emulsifying agent in pharmaceutical formulations.
Industry: In the production of detergents, emulsifiers, and wetting agents
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and interaction of substances. In biological systems, it disrupts cell membranes, aiding in cell lysis and protein extraction. The molecular targets include lipid bilayers and protein complexes .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): Another surfactant with a shorter carbon chain.
Sodium octadecyl sulfate: Similar structure but with a longer carbon chain.
Sodium lauryl sulfate: Commonly used in detergents and personal care products.
Uniqueness
2-Hexadecanol, hydrogen sulfate, sodium salt is unique due to its specific carbon chain length, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications .
Properties
CAS No. |
7065-14-7 |
|---|---|
Molecular Formula |
C16H33NaO4S |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
sodium;hexadecan-2-yl sulfate |
InChI |
InChI=1S/C16H34O4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)20-21(17,18)19;/h16H,3-15H2,1-2H3,(H,17,18,19);/q;+1/p-1 |
InChI Key |
NGDSYSZOLPUVPT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


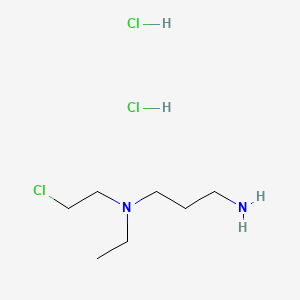
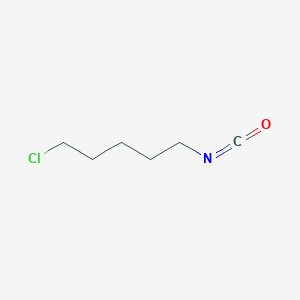
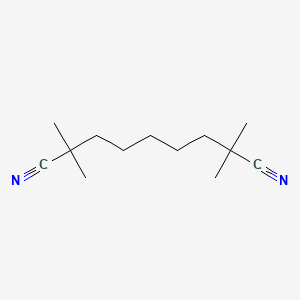


![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)
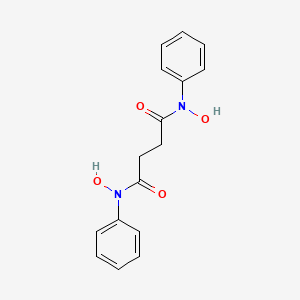
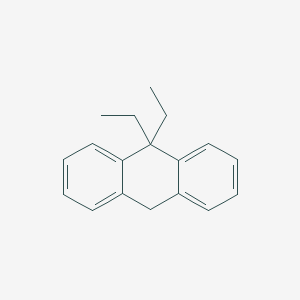
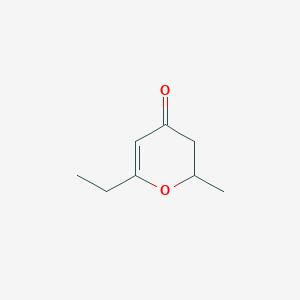
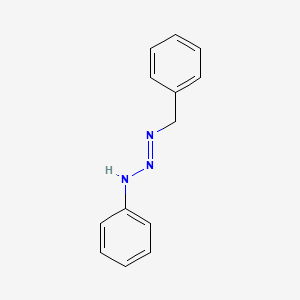
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)


